molecular formula C12H18O3 B1582100 3-Octenylsuccinic anhydride CAS No. 26680-54-6

3-Octenylsuccinic anhydride

Cat. No.: B1582100
CAS No.: 26680-54-6
M. Wt: 210.27 g/mol
InChI Key: FLISWPFVWWWNNP-UHFFFAOYSA-N
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Description

3-Octenylsuccinic anhydride is an organic compound that belongs to the class of anhydrides. It is characterized by the presence of a succinic anhydride moiety attached to an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octenylsuccinic anhydride can be synthesized through the esterification of starch with octenyl succinic anhydride. This process involves the reaction of starch with octenyl succinic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 3-Octenylsuccinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-octenylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The anhydride group reacts with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity allows it to modify the properties of polymers, proteins, and other molecules, enhancing their functionality and stability .

Comparison with Similar Compounds

Uniqueness: 3-Octenylsuccinic anhydride is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it particularly useful in applications requiring emulsification and stabilization of mixtures .

Properties

IUPAC Name

3-oct-1-enyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISWPFVWWWNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052515
Record name 1-Octenylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7757-96-2
Record name Dihydro-3-(1-octen-1-yl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7757-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octenylsuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Octenylsuccinic anhydride
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3-Octenylsuccinic anhydride
Reactant of Route 6
3-Octenylsuccinic anhydride

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